Octahydro-4,8a-dimethyl-4a(2H)-naphthol

CAS No.: 5173-69-3

Cat. No.: VC2308928

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5173-69-3 |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.3 g/mol |

| IUPAC Name | 4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |

| Standard InChI | InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3 |

| Standard InChI Key | JLPUXFOGCDVKGO-UHFFFAOYSA-N |

| SMILES | CC1CCCC2(C1(CCCC2)O)C |

| Canonical SMILES | CC1CCCC2(C1(CCCC2)O)C |

| Boiling Point | 270.0 °C |

Introduction

Chemical Structure and Properties

Structural Information

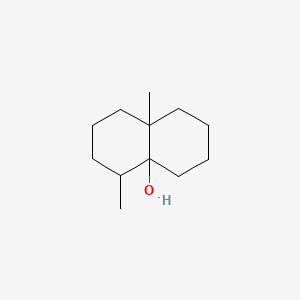

Octahydro-4,8a-dimethyl-4a(2H)-naphthol belongs to the bicyclic sesquiterpenoid family, featuring a decalin (bicyclo[4.4.0]decane) skeleton with two methyl substituents at positions 4 and 8a, and a hydroxyl group at position 4a . The basic structural framework consists of two fused cyclohexane rings with a total of 12 carbon atoms, 22 hydrogen atoms, and one oxygen atom, resulting in the molecular formula C₁₂H₂₂O . The compound can be described using various chemical nomenclature systems:

The compound also has several synonyms, including:

-

4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol

-

1,5-Dimethylbicyclo[4.4.0]decan-6-ol

Physical and Chemical Properties

The physical and chemical properties of octahydro-4,8a-dimethyl-4a(2H)-naphthol are crucial for understanding its behavior in various environments and applications. Key physical properties are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 182.3025 | |

| Boiling Point | 252°C | |

| Density | 0.985 | |

| Flash Point | 104°C | |

| pKa | 15.23±0.60 (Predicted) | |

| LogP | 3.497 (est) |

The compound's relatively high LogP value of 3.497 indicates moderate lipophilicity, suggesting it would preferentially partition into non-polar solvents rather than water . This property is consistent with its observed behavior in environmental and biological systems. The tertiary alcohol functional group (pKa ~15.23) makes it relatively non-acidic compared to primary and secondary alcohols .

Stereochemistry and Isomers

One of the most significant aspects of octahydro-4,8a-dimethyl-4a(2H)-naphthol is its stereochemistry. The compound contains multiple stereocenters, leading to several possible stereoisomers with distinct properties and activities . The most well-known stereoisomer is geosmin, specifically the (4α,4aα,8aβ) configuration, which has the CAS Registry Number 19700-21-1 .

This stereoisomer is also known as:

-

4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, [4S-(4α,4aα,8aβ)]-

-

(-)-Geosmin

Research has demonstrated the synthesis of various stereoisomers, including configurations labeled as (1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, which represents a related compound featuring an additional hydroxyl group . The stereochemistry significantly influences the compound's odor characteristics and biological activities.

Synthesis and Production

Natural Occurrence

In nature, octahydro-4,8a-dimethyl-4a(2H)-naphthol, particularly in its geosmin form, is produced by several microorganisms, most notably by species of Streptomyces bacteria . It has been isolated from fermentation broths of Streptomyces albolongus as a degraded sesquiterpene . The compound plays a role in the distinctive earthy odor of soil after rain, a phenomenon often referred to as "petrichor."

Research has also identified the compound in certain aquatic environments, where it can be produced by cyanobacteria and actinomycetes, sometimes leading to taste and odor issues in drinking water supplies . The compound has been detected in various plant materials, including macrophytes such as N. lutea, C. demersum, and P. obtusifolius, collected from different aquatic habitats .

Biological Activity and Applications

Odor Characteristics

Perhaps the most well-known property of octahydro-4,8a-dimethyl-4a(2H)-naphthol, specifically in its geosmin form, is its distinctive earthy odor. The compound has been described as having the scent of "freshly plowed soil earthy" at concentrations as low as 1.00% in dipropylene glycol . This characteristic odor makes it an important compound in the fields of flavor and fragrance chemistry.

The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 4682, recognizing its relevance in food and flavor applications . It is also listed in the Substances Added to Food (formerly EAFUS) database, indicating its use in food products .

Analytical Methods

Gas Chromatography

Gas chromatography (GC) represents one of the primary analytical methods for detecting and quantifying octahydro-4,8a-dimethyl-4a(2H)-naphthol in various matrices. The National Institute of Standards and Technology (NIST) has compiled extensive gas chromatography data for the compound, particularly for the geosmin stereoisomer .

Several GC methods have been documented with varying column types and conditions:

| Column type | Active phase | Retention Index (I) | Reference | Comment |

|---|---|---|---|---|

| Capillary | BPX-5 | 1430 | Dickschat, Wenzel, et al., 2004 | 25 m/0.22 mm/0.25 μm, He, 50°C @ 5 min, 5 K/min; T end: 300°C |

| Capillary | DB-5MS | 1439 | Selli, Rannou, et al., 2006 | 30 m/0.32 mm/0.5 μm, He; Program: 50°C => 5°C/min => 200°C => 8°C/min => 260°C(5min) |

| Capillary | PONA | 1423 | Cantergiani, Brevard, et al., 2001 | Program: not specified |

| Capillary | DB-Wax | 1821 | Selli, Rannou, et al., 2006 | 30 m/0.25 mm/0.5 μm, He, 4 K/min, 260°C @ 5 min; T start: 50°C |

These retention indices, particularly the Van Den Dool and Kratz RI values, provide important reference points for identification of the compound in complex mixtures .

Mass Spectrometry

Mass spectrometry, often coupled with gas chromatography (GC-MS), serves as another crucial analytical method for identifying and characterizing octahydro-4,8a-dimethyl-4a(2H)-naphthol. The predicted collision cross section (CCS) data for various adducts provides valuable reference for mass spectrometric analysis :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 183.17435 | 144.7 |

| [M+Na]+ | 205.15629 | 155.1 |

| [M+NH4]+ | 200.20089 | 157.5 |

| [M+K]+ | 221.13023 | 144.4 |

| [M-H]- | 181.15979 | 147.4 |

| [M+Na-2H]- | 203.14174 | 151.4 |

| [M]+ | 182.16652 | 147.2 |

| [M]- | 182.16762 | 147.2 |

These mass spectrometric parameters facilitate the detection and confirmation of the compound in complex environmental and biological samples, supporting research across various scientific disciplines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume